溴化泮库溴铵
描述
泮库溴铵是一种双季铵类甾体化合物,作为非去极化神经肌肉阻滞剂发挥作用。 它主要用作全身麻醉的辅助剂,以促进气管插管并在手术或机械通气期间提供骨骼肌松弛 . 泮库溴铵比箭毒碱更有效,但对循环系统和组胺释放的影响较小 .
作用机制
泮库溴铵通过在神经肌肉接头处的烟碱型乙酰胆碱受体处作为竞争性拮抗剂发挥作用。 通过与这些受体结合,泮库溴铵阻止乙酰胆碱结合,从而抑制肌肉细胞膜的去极化,导致肌肉松弛 . 这种类型的肌肉神经阻滞通常被抗胆碱酯酶剂(如新斯的明)拮抗 .
类似化合物:
维库溴铵: 与泮库溴铵相比,维库溴铵是一种单季铵化合物,作用时间更短.
罗库溴铵: 另一种非去极化神经肌肉阻滞剂,作用开始更快.
阿曲库铵: 以其中等的作用时间和通过霍夫曼消除进行的独特代谢而闻名.
泮库溴铵的独特之处: 泮库溴铵因其长效的作用时间和强效的神经肌肉阻滞作用而独具特色。 与其他一些神经肌肉阻滞剂不同,泮库溴铵对循环系统的影響很小,不会引起明显的组胺释放 . 它的结构模拟了两个乙酰胆碱分子,能够有效地与烟碱型受体结合,使其成为一种高效的肌肉松弛剂 .
科学研究应用
泮库溴铵具有广泛的科学研究应用:
化学: 用作研究季铵化合物行为的模型化合物。
生物学: 用于涉及神经肌肉接头和乙酰胆碱受体的研究。
生化分析
Biochemical Properties
Pancuronium bromide is a bis-quaternary steroid that acts as a competitive antagonist to the nicotinic acetylcholine receptor at the neuromuscular junction . It displaces acetylcholine from its post-synaptic nicotinic acetylcholine receptors, thereby inhibiting the transmission of signals from nerves to muscles .
Cellular Effects
Pancuronium bromide’s primary effect on cells is to induce muscle relaxation. It achieves this by blocking the transmission of signals from nerves to muscles, thereby preventing muscle contraction . This makes it a valuable tool in surgical procedures and in certain medical treatments where muscle relaxation is required .
Molecular Mechanism
The molecular mechanism of action of Pancuronium bromide involves its competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction . By binding to these receptors, Pancuronium bromide prevents acetylcholine from binding and triggering muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, Pancuronium bromide has been observed to have a relatively slow onset of action compared to other similar drugs . The duration of its effects can last for about 100 minutes . The time needed for full recovery after single administration is about 120–180 minutes in healthy adults .
Dosage Effects in Animal Models
In animal models, the effects of Pancuronium bromide have been observed to vary with dosage . At higher doses, Pancuronium bromide can cause prolonged recovery times .
Metabolic Pathways
Pancuronium bromide is metabolized in the liver and excreted through the kidneys and bile . It does not appear to interact with any specific enzymes or cofactors in its metabolic pathway .
Transport and Distribution
Due to Pancuronium bromide’s poor lipid solubility, its volume of distribution is nearly equivalent to circulating plasma volume . This suggests that it is primarily distributed through the bloodstream .
Subcellular Localization
As a competitive antagonist of the nicotinic acetylcholine receptor, Pancuronium bromide is likely to be localized at the neuromuscular junction where these receptors are found
准备方法
合成路线和反应条件: 泮库溴铵是通过一系列涉及甾体中间体的化学反应合成的。合成通常包括对甾体核的修饰,在特定位置引入季铵基团。 一种常见的合成路线包括甾体前体与吡啶衍生物反应,形成双季铵结构 .
工业生产方法: 泮库溴铵的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以监测杂质(如达库溴铵和维库溴铵)的存在 . 采用液相色谱-质谱联用 (LC-MS) 等先进技术,确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 泮库溴铵会经历各种化学反应,包括:
氧化: 泮库溴铵可以被氧化形成羟基化衍生物。
还原: 还原反应会导致脱乙酰化产物的形成。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂之类的还原剂。
主要形成的产物:
氧化: 羟基化衍生物。
还原: 脱乙酰化泮库溴铵。
相似化合物的比较
Vecuronium: A monoquaternary ammonium compound with a shorter duration of action compared to pancuronium.
Rocuronium: Another non-depolarizing neuromuscular blocker with a faster onset of action.
Atracurium: Known for its intermediate duration of action and unique metabolism via Hofmann elimination.
Uniqueness of Pancuronium: Pancuronium is unique due to its long duration of action and its potent neuromuscular blocking effects. Unlike some other neuromuscular blockers, pancuronium has minimal effects on the circulatory system and does not cause significant histamine release . Its structure, which mimics two molecules of acetylcholine, allows for effective binding to nicotinic receptors, making it a highly effective muscle relaxant .
属性
CAS 编号 |
15500-66-0 |
---|---|
分子式 |
C35H60BrN2O4+ |
分子量 |
652.8 g/mol |
IUPAC 名称 |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChI 键 |
FUSSNJWODJHPKO-MHLFSCIFSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
规范 SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
外观 |
Solid powder |
颜色/形态 |
Crystals WHITE POWDER |
熔点 |
215 °C |
Key on ui other cas no. |
15500-66-0 |
物理描述 |
Solid |
Pictograms |
Acute Toxic |
纯度 |
> 98% |
保质期 |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
溶解度 |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
同义词 |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pancuronium bromide interact with its target to induce muscle relaxation?
A1: Pancuronium bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , ] By binding to these receptors, it prevents acetylcholine (ACh) from binding and triggering muscle contraction, leading to muscle paralysis. [, , ]
Q2: What are the downstream effects of Pancuronium bromide binding to nAChRs?
A2: Binding of Pancuronium bromide to nAChRs prevents the opening of ion channels, blocking the influx of sodium ions and the subsequent depolarization of the muscle fiber. This inhibition of muscle fiber depolarization ultimately results in skeletal muscle paralysis. [, , , ]
Q3: What is the molecular formula and weight of Pancuronium bromide?
A4: Pancuronium bromide has the molecular formula C35H60Br2N2O4 and a molecular weight of 752.6 g/mol. [, , ]
Q4: Is there any spectroscopic data available for Pancuronium bromide?
A5: Yes, studies utilize various spectroscopic methods for analysis, including fluorimetric methods for quantification in biological samples. [, ] Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H-NMR and 13C-NMR, to verify the structure of synthesized Pancuronium bromide. []
Q5: What is the typical route of administration for Pancuronium bromide?
A6: Pancuronium bromide is typically administered intravenously. [, , , , , ]
Q6: How is Pancuronium bromide metabolized and excreted from the body?
A7: Pancuronium bromide is primarily eliminated via both hepatic and renal pathways. [, ] Research indicates that renal excretion is the major pathway in humans, with biliary excretion playing a significant role as well. []
Q7: How does the dosage of Pancuronium bromide affect its duration of action?
A8: The duration of neuromuscular blockade by Pancuronium bromide is dose-dependent. [, ] Higher doses generally lead to longer durations of action, requiring careful monitoring and potentially extending the need for ventilatory support. [, ]
Q8: Does the patient's age affect the pharmacokinetics of Pancuronium bromide?
A9: Studies show age-related differences in the pharmacokinetics of Pancuronium bromide. Infants exhibit larger distribution volumes and higher clearance rates compared to children and adults. [] This difference highlights the importance of age-appropriate dosing to ensure efficacy and minimize the risk of adverse events.
Q9: Are there any known risks associated with the use of Pancuronium bromide?
A10: While generally safe when used appropriately, Pancuronium bromide can cause adverse effects. These can include cardiovascular effects such as tachycardia, prolonged paralysis requiring extended ventilatory support, and rare but serious allergic reactions. [, , ] Therefore, careful monitoring and appropriate patient selection are crucial.
Q10: What is the potential for developing resistance to Pancuronium bromide?
A11: While resistance to Pancuronium bromide is rare, it can occur through various mechanisms. Prolonged exposure to the drug, genetic factors affecting nAChR expression or function, and interactions with other medications can contribute to decreased sensitivity. []
Q11: What are the main clinical applications of Pancuronium bromide?
A12: Pancuronium bromide is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. [, , , , ] It is also utilized in critical care settings for managing patients requiring mechanical ventilation, particularly those with conditions like status asthmaticus. [, , ]
Q12: Are there any animal models used in the study of Pancuronium bromide?
A14: Animal models, particularly cats, dogs, and pigs, have been instrumental in research on Pancuronium bromide. [, , , , , ] These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and potential adverse effects, helping to translate findings to human clinical practice.
Q13: How is the efficacy of Pancuronium bromide monitored in clinical settings?
A15: Clinicians primarily monitor the efficacy of Pancuronium bromide using peripheral nerve stimulators. [] These devices deliver electrical impulses to peripheral nerves, with the resulting muscle twitches indicating the degree of neuromuscular blockade. [] This monitoring helps ensure adequate muscle relaxation during surgery and guides the timing of reversal agents.
Q14: What are the common analytical methods used for the determination of Pancuronium bromide?
A16: Common analytical methods include chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), coupled with UV detection. [, ] These methods offer high sensitivity and selectivity, allowing for the quantification of Pancuronium bromide in various matrices, including pharmaceutical formulations and biological samples. []
Q15: Are there any alternatives to Pancuronium bromide for muscle relaxation?
A17: Yes, several alternative neuromuscular blocking agents are available, including atracurium, vecuronium bromide, and rocuronium bromide. [, , , ] Each agent has its own pharmacological profile, advantages, and disadvantages, making the choice of neuromuscular blocker dependent on individual patient factors and the specific clinical scenario.
Q16: What are some future directions for research on Pancuronium bromide?
A18: Future research on Pancuronium bromide may focus on developing novel drug delivery systems for improved targeted delivery and reduced side effects. [] Additionally, exploring the potential of adjunctive therapies to enhance its efficacy and minimize adverse events remains an active area of investigation. [] Further research into its interactions with other drugs commonly used in anesthesia and critical care settings is also crucial for optimizing patient safety. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。